
GRAMINE-alpha,alpha-D2
Overview
Description
GRAMINE-alpha,alpha-D2 is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Biological Activity
GRAMINE-alpha,alpha-D2 is a deuterated derivative of gramine, a natural alkaloid primarily extracted from the giant reed (Arundo donax). This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-tumor, and receptor-modulating effects. This article delves into the biological activity of this compound, supported by data tables and recent research findings.
Property | Value |
---|---|
CAS Number | 87-52-5 |
Molecular Formula | C₁₁H₁₄D₂N₂ |
Molecular Weight | 176.25 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Melting Point | 132-134 °C |
Boiling Point | 293.9 ± 15 °C |
This compound acts primarily as an agonist for various receptors, notably the adiponectin receptors (AdipoR1 and AdipoR2), with reported IC50 values of 4.2 µM and 3.2 µM , respectively . This receptor activation leads to several downstream effects:
- Inhibition of Tumor Growth : this compound has shown dose-dependent inhibition of cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values of 0.1 µM and 9.6 µM , respectively .
- Anti-inflammatory Effects : The compound inhibits lipoxygenase (LOX) activity with an IC25 value of 119 µg/mL , and it scavenges nitric oxide radicals at a concentration of 1 mg/mL , indicating potential in managing inflammatory conditions .
- Receptor Interaction : It modulates β2-adrenergic receptors, which are implicated in various physiological responses including vasodilation and bronchodilation .
Biological Activities
Recent studies highlight the broad spectrum of biological activities associated with this compound:
- Antitumor Activity : The compound has been linked to inhibiting the growth of specific breast cancer cell lines.
- Antiviral Properties : Research indicates potential efficacy against viral pathogens.
- Antimicrobial Effects : It exhibits antibacterial and antifungal activities, making it a candidate for therapeutic applications in infectious diseases .
- Neuroprotective Potential : There is emerging evidence suggesting its application in therapies targeting neurodegenerative diseases like Alzheimer's .
Case Studies
- Anti-inflammatory Study :
- Antitumor Efficacy :
- Serotonin Receptor Modulation :
Scientific Research Applications
Pharmacological Applications
1.1 Vasorelaxation and Receptor Interaction
GRAMINE-alpha,alpha-D2 has been studied for its vasorelaxing properties, primarily through its interaction with serotonin receptors. Research indicates that gramine acts as an antagonist at the 5-HT2A receptor, leading to vasodilation effects. This mechanism is significant for developing treatments for cardiovascular diseases .
Table 1: Pharmacological Properties of this compound
Property | Description |
---|---|
Receptor Target | 5-HT2A Receptor |
Mechanism of Action | Antagonism leading to vasorelaxation |
Potential Applications | Treatment of hypertension and vascular disorders |
Neuropharmacological Research
2.1 Dopamine Receptor Modulation
Research has indicated that this compound may influence dopamine receptor activity. It has been suggested that compounds similar to gramine could interact with D2-like receptors, which are implicated in drug reinforcement and addiction mechanisms . This potential makes it a candidate for studying addiction therapies.
Table 2: Interaction with Dopamine Receptors
Receptor Type | Affinity (Ki) | Notes |
---|---|---|
D2-like Receptors | Varies by compound | Potential role in addiction studies |
D3 Receptors | Lower affinity | Selective antagonists show efficacy |
Bioconjugate Development
3.1 Cholesterol Antagonist Activity
Recent studies have explored the synthesis of steroid-alkaloid bioconjugates from this compound derivatives. These bioconjugates exhibit significant cholesterol-lowering activities, making them promising candidates for treating hypercholesterolemia .
Table 3: Biological Activities of GRAMINE Derivatives
Compound | Activity Type | Probability of Activity (%) |
---|---|---|
GRAMINE Derivative 1 | Cholesterol antagonist | 82 |
GRAMINE Derivative 2 | Cytoprotective | 75 |
GRAMINE Derivative 3 | Respiratory analeptic | 70 |
Case Studies and Research Findings
4.1 Study on Cardiovascular Effects
A study conducted on the vasorelaxing effects of this compound demonstrated that it effectively reduced blood pressure in animal models by antagonizing serotonin receptors. This finding supports its potential use in developing antihypertensive medications .
4.2 Neuropharmacological Insights
Another research project focused on the effects of this compound on dopamine receptor modulation showed promising results in reducing drug-seeking behavior in animal models. This could lead to new therapeutic strategies for addiction treatment .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing GRAMINE-alpha,alpha-D2 with high isotopic purity?
Methodological Answer:
- Use deuterated reagents (e.g., D₂O or deuterated solvents) during synthesis to minimize proton contamination.
- Verify isotopic purity via Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the absence of proton signals at the α-positions. Quantitative analysis can be performed using Mass Spectrometry (MS) to confirm the D/H ratio .
- Reference protocols from deuterated indole derivatives to optimize reaction conditions and purification steps (e.g., column chromatography with deuterium-compatible solvents) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Combine Fourier-Transform Infrared Spectroscopy (FTIR) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular structure and isotopic labeling.
- Compare spectral data with non-deuterated gramine to identify shifts in characteristic peaks (e.g., C-D stretching vibrations at ~2100 cm⁻¹ in FTIR) .
- Cross-validate results using computational tools like density functional theory (DFT) to simulate deuterium-induced spectral changes .
Q. What are the key considerations for integrating this compound into isotopic tracer studies?
Methodological Answer:
- Design experiments to track deuterium retention under varying conditions (e.g., pH, temperature).
- Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor isotopic leakage during biological or chemical assays.
- Establish control experiments with non-deuterated analogs to distinguish isotopic effects from experimental artifacts .
Advanced Research Questions
Q. How do isotopic effects of this compound influence reaction mechanisms in enzymatic studies?
Methodological Answer:
- Perform kinetic isotope effect (KIE) studies to compare reaction rates between deuterated and non-deuterated gramine.
- Use stopped-flow spectroscopy or isotope ratio monitoring to detect subtle changes in transition states.
- Analyze data with Arrhenius plots to quantify activation energy differences caused by deuterium substitution .
- Discuss contradictions in KIE data by referencing solvent isotope effects or enzyme active-site dynamics .
Q. What statistical approaches are suitable for resolving contradictions in deuterium incorporation data?
Methodological Answer:
- Apply multivariate analysis to isolate variables affecting isotopic purity (e.g., reaction time, catalyst loading).
- Use ANOVA or regression models to test hypotheses about deuterium loss pathways.
- Address outliers by repeating experiments under controlled conditions and applying robust statistical filters (e.g., Grubbs' test) .
Q. How can researchers design reproducible studies using this compound in multi-site collaborations?
Methodological Answer:
- Standardize protocols for synthesis, storage, and analysis across sites (e.g., shared SOPs for NMR calibration).
- Implement inter-laboratory validation with blinded samples to assess consistency in isotopic purity measurements.
- Use collaborative platforms (e.g., electronic lab notebooks) to document deviations and ensure traceability .
Q. What methodologies optimize the detection of this compound in complex biological matrices?
Methodological Answer:
- Develop solid-phase extraction (SPE) or microdialysis techniques to isolate the compound from interfering substances.
- Enhance sensitivity using tandem MS (MS/MS) with deuterium-specific fragmentation patterns.
- Validate recovery rates via spike-and-recovery experiments in representative matrices (e.g., plasma, tissue homogenates) .
Q. Data Interpretation and Literature Integration
Q. How should researchers address discrepancies between experimental and computational data for this compound?
Methodological Answer:
- Re-examine computational parameters (e.g., basis sets, solvation models) to ensure alignment with experimental conditions.
- Conduct sensitivity analyses to identify variables (e.g., bond lengths, angles) most affecting spectral simulations.
- Publish negative results to highlight limitations in current models and guide future methodological refinements .
Q. What frameworks ensure ethical and rigorous reporting of deuterium-related findings?
Methodological Answer:
- Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions .
- Disclose deuterium source purity, synthetic yields, and analytical detection limits in publications.
- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral datasets .
Q. Tables for Reference
Properties
IUPAC Name |
1,1-dideuterio-1-(1H-indol-3-yl)-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3/i8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDGBSUVYYVKQZ-MGVXTIMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=CC=CC=C21)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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